molecular formula C18H14N4O3S B11522465 quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate

quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11522465
M. Wt: 366.4 g/mol
InChI Key: XTAPGYGPGURCNW-DYTRJAOYSA-N
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Description

Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a nitrophenyl group, and a thioate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate typically involves multiple steps, starting with the preparation of the quinoline ring and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-(4-nitroanilino)-2-oxopropanimidothioate

InChI

InChI=1S/C18H14N4O3S/c1-12(23)18(21-20-14-7-9-15(10-8-14)22(24)25)26-16-6-2-4-13-5-3-11-19-17(13)16/h2-11,20H,1H3/b21-18+

InChI Key

XTAPGYGPGURCNW-DYTRJAOYSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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